1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
Description
This compound is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a naphthalene-based substituent functionalized with a dimethylamino group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the naphthalene system contributes to π-π stacking interactions, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F6N3S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37/h3-17H,1-2H3,(H2,38,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCRINIDGCSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that thiourea derivatives, such as the one , are often used in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . These catalysts can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea, a thiourea derivative, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C17H21F6N3S
- Molecular Weight : 413.43 g/mol
- CAS Number : 851477-20-8
- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-[1-(2-(dimethylamino)naphthalen-1-yl)naphthalen-2-yl]thiourea
The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, improving their bioavailability and interaction with biological targets.
Anticancer Activity
Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : Studies indicate that thiourea derivatives can inhibit the growth of pathogenic bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 10 µg/mL |
| E. coli | 15 µg/mL |
| S. aureus | 12 µg/mL |
Antioxidant Activity
Thiourea derivatives are also recognized for their antioxidant capabilities:
- DPPH Assay : The compound showed strong reducing potential with an IC50 value of approximately 45 µg/mL, indicating its efficacy in scavenging free radicals .
The biological activity of thiourea derivatives is largely attributed to their ability to form hydrogen bonds with target biomolecules, influencing various biochemical pathways involved in disease processes. This includes modulation of cell signaling pathways related to apoptosis and angiogenesis in cancer cells .
Study on Anticancer Effects
A study published in Molecules highlighted the anticancer effects of a series of thiourea derivatives. The derivatives were tested against human leukemia cell lines, showing promising results with low IC50 values (as low as 1.50 µM) . This suggests that modifications in the thiourea structure can significantly enhance anticancer activity.
Research on Antimicrobial Properties
In another study focusing on antimicrobial activities, several thiourea derivatives were synthesized and evaluated for their effectiveness against drug-resistant bacterial strains. The results indicated that certain structural modifications led to enhanced potency against biofilms formed by S. aureus .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
The compound’s structural and functional attributes can be compared to analogous thioureas documented in the literature:
Structural Features
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (CAS 851477-20-8) This derivative replaces the naphthalene system with a cyclohexyl group. The dimethylamino group is positioned on a chiral cyclohexane ring, favoring stereoselective interactions. Its molecular weight (413.42 g/mol) is lower than the target compound, likely due to reduced aromaticity .
- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(6-methoxynaphthalen-2-yl)ethyl)thiourea (Compound 1x) Features a methoxy-substituted naphthalene instead of dimethylamino. The methoxy group increases polarity but reduces basicity compared to dimethylamino, impacting solubility and receptor-binding kinetics .
(RC,SFe)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-{1-[2-(diphenylphosphanyl)ferrocenyl]ethyl}thiourea
Incorporates a ferrocene-phosphine moiety, introducing redox-active and catalytic properties absent in the target compound. The iron center enables electrochemical applications, diverging from the purely organic framework of the naphthalene derivative .
Physicochemical Properties
Key Research Findings and Limitations
- Advantages of Target Compound: The dimethylamino-naphthalene group may enhance binding to hydrophobic enzyme pockets, while trifluoromethyl groups improve pharmacokinetic stability .
- Limitations: Limited solubility data and absence of explicit biological activity reports in the evidence necessitate further empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
